molecular formula C19H22ClN5O2 B2734681 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-chlorobenzyl)propanamide CAS No. 946259-43-4

3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-chlorobenzyl)propanamide

Cat. No.: B2734681
CAS No.: 946259-43-4
M. Wt: 387.87
InChI Key: XJGHFJBWTLGIIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-chlorobenzyl)propanamide is a synthetic small molecule based on the pyrazolo[3,4-d]pyrimidin-4-one scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and its ability to serve as a core template for kinase inhibition . The compound features a tert-butyl group at the N1 position, which influences the molecule's steric and pharmacokinetic properties, and a propanamide linker at the C5 position that is functionalized with a 2-chlorobenzyl group . This specific substitution pattern, particularly the chlorobenzyl moiety, is strategically designed to enhance interactions with hydrophobic regions of biological targets and may influence the compound's selectivity and potency . While direct pharmacological data for this specific analog may be limited, extensive research on closely related pyrazolo[3,4-d]pyrimidine derivatives indicates significant potential for application in oncological research. Structural analogs within this chemical class have demonstrated potent inhibitory activity against various protein kinases, including members of the Src kinase family (such as Lyn and Lck), which are critical regulators of signal transduction pathways in cancer cells and immune responses . The mechanism of action for these analogs typically involves competitive binding at the ATP-binding pocket of the target kinase, thereby suppressing enzymatic activity and leading to the inhibition of cell proliferation and the induction of apoptosis in malignant cell lines . Beyond oncology, this compound is a valuable chemical tool for probing fundamental biochemical processes, including enzyme function and intracellular signaling networks. It is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this compound for high-throughput screening, target validation, and structure-activity relationship (SAR) studies to advance the development of novel therapeutic agents.

Properties

IUPAC Name

3-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[(2-chlorophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2/c1-19(2,3)25-17-14(11-23-25)18(27)24(12-22-17)9-8-16(26)21-10-13-6-4-5-7-15(13)20/h4-7,11-12H,8-10H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGHFJBWTLGIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(3-(Trifluoromethyl)phenyl) Analog

  • Structure : 3-(1-(tert-Butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)propanamide .
  • The CF₃ group’s hydrophobicity may alter pharmacokinetic profiles.

Chromen-2-yl Substituted Analog

  • Structure: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide .
  • Key Difference : Incorporation of a chromen-2-yl moiety increases molecular complexity and planarity, likely enhancing DNA intercalation or topoisomerase inhibition. The sulfonamide group adds hydrogen-bonding capacity, contrasting with the propanamide linker in the target compound.

4-Fluoro-2-Hydroxyphenyl Analog

  • Structure : 6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituent Key Feature Source
Target Compound ~432.89* 2-Chlorobenzyl High lipophilicity Estimated
N-(3-(Trifluoromethyl)phenyl) Analog 446.41 3-Trifluoromethylphenyl Enhanced metabolic stability
Chromen-2-yl Analog 589.1 Chromen-2-yl, sulfonamide Planar structure, DNA interaction
4-Fluoro-2-Hydroxyphenyl Analog ~335.33* 4-Fluoro-2-hydroxyphenyl Improved solubility

*Calculated based on structural formula.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.